[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
Preparation Methods
The synthesis of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the phosphine and sulfinamide precursors. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and chemical processes, including the synthesis of polymers and specialty chemicals
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves its ability to act as a ligand, forming complexes with metal ions and other molecules. The phosphine group can coordinate with metal centers, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to catalyze various chemical reactions .
Comparison with Similar Compounds
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide can be compared with other similar compounds, such as:
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-naphthalenylmethyl]-2-methyl-2-propanesulfinamide: Similar structure but with a naphthalenyl group instead of an adamantyl group.
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-biphenylmethyl]-2-methyl-2-propanesulfinamide: Contains a biphenyl group, offering different steric and electronic properties.
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-phenylmethyl]-2-methyl-2-propanesulfinamide: A simpler structure with a phenyl group, used for comparison in reactivity studies .
Properties
IUPAC Name |
(R)-N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAEMPIIGEHED-DCHPEXOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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